2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine
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Overview
Description
The compound "2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine" is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The papers provided discuss various piperazine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be related to the compound .
Synthesis Analysis
The synthesis of piperazine derivatives is a key area of research due to their relevance in medicinal chemistry. For instance, optically pure phenyl- and non-phenyl-substituted piperazines with potential for treating cocaine abuse were synthesized and their binding affinity for the dopamine transporter was investigated, highlighting the importance of stereochemistry in biological activity . Another study reported the synthesis of 1,4-piperazine-2,5-diones from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, demonstrating the complexity and multi-step nature of synthesizing piperazine derivatives . Additionally, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents shows the versatility of piperazine derivatives in generating compounds with significant in vitro and in vivo activity .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The study of organic crystal engineering with 1,4-piperazine-2,5-diones revealed polymorphic crystalline forms with different hydrogen-bonding networks, which can influence the solubility and stability of the compounds . The structure-retention relationship in chiral 1,4-disubstituted piperazine derivatives on carbohydrate chiral stationary phases also emphasizes the impact of molecular structure on the behavior of these compounds during chromatographic separation .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions that modify their structure and properties. The synthesis of N,N'-dinitroso derivatives from piperazinium-2-carboxylic acid dihydrochloride illustrates the chemical reactivity of piperazine derivatives and the potential to create novel compounds with different functionalities . The one-pot three-component synthesis of 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines under controlled microwave irradiation is another example of the chemical versatility of piperazine-related structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and the substituents attached to the piperazine ring. The polymorphism observed in the 1,4-piperazine-2,5-diones study suggests that even small changes in the molecular structure can lead to significant differences in the physical properties of these compounds . The chiral separation of 1,4-disubstituted piperazines also indicates that the stereochemistry of these molecules can affect their physical properties, such as solubility and chromatographic behavior .
Scientific Research Applications
Antibacterial Activity
2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine and its derivatives have been studied for their antibacterial properties. Matsumoto and Minami (1975) investigated a series of compounds including 2-(1-piperazinyl) derivatives, which showed significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa. They were found to be more active than piromidic acid, a known antibacterial agent (Matsumoto & Minami, 1975).
Neuropharmacological Potential
This compound has been explored for its potential in neuropharmacology. For instance, Perregaard et al. (1992) synthesized a series of indoles substituted with 1-piperazinyl and other groups. These compounds showed significant affinity for dopamine D-2 and serotonin 5-HT2 receptors, indicating potential applications in treating neurological disorders (Perregaard et al., 1992).
Serotonin Receptor Antagonism
Rabiner et al. (2002) studied 2-[4-[4-(7-chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide, a compound related to 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, for its occupancy at 5-HT(1A) receptors. This research is significant in the context of treating anxiety and mood disorders (Rabiner et al., 2002).
Analgesic Activity
Manoury et al. (1979) explored the analgesic and anti-inflammatory properties of a series of compounds including (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Some of these compounds demonstrated substantial analgesic activity, highlighting another potential application of this chemical class (Manoury et al., 1979).
Chemical Properties and Synthesis
Research on the chemical properties and synthesis of related compounds also contributes to understanding the applications of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine. For example, Hamborg and Versteeg (2009) studied the dissociation constants and thermodynamic properties of various amines, including compounds structurally similar to 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine. This research is crucial in understanding the behavior of such compounds in different environments (Hamborg & Versteeg, 2009).
Safety And Hazards
This would detail any known health risks associated with exposure to the compound, as well as any precautions that should be taken when handling it. It could also include information on how to dispose of the compound safely.
Future Directions
This could include potential applications for the compound, areas where further research is needed, or upcoming studies involving the compound.
properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-4-12-5-7-13(8-6-12)10(2,3)9-11/h4-9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKLDYLDJQCZNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C)(C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429357 |
Source
|
Record name | 2-(4-ETHYL-1-PIPERAZINYL)-2-METHYL-1-PROPANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine | |
CAS RN |
891643-94-0 |
Source
|
Record name | 2-(4-ETHYL-1-PIPERAZINYL)-2-METHYL-1-PROPANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.